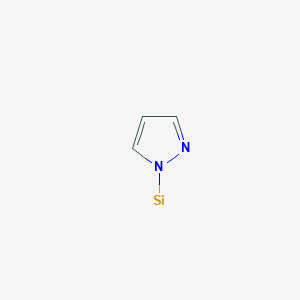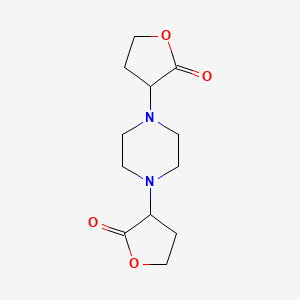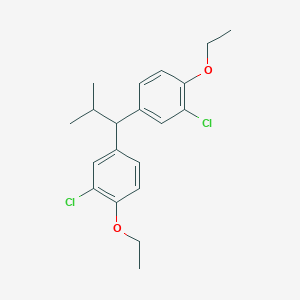
1,1'-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) is an organic compound with a complex structure. It is characterized by the presence of two benzene rings substituted with chlorine and ethoxy groups, connected through a 2-methylpropane bridge. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzene rings substituted with chlorine and ethoxy groups. These intermediates are then linked through a 2-methylpropane bridge under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure . Industrial production methods may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process .
化学反応の分析
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the chlorine or ethoxy groups.
科学的研究の応用
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
作用機序
The mechanism of action of 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application or biological system being studied .
類似化合物との比較
Similar compounds to 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) include:
1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): This compound has a similar structure but lacks the chlorine and ethoxy substitutions.
1,1’-(1-Methyl-1,3-propanediyl)bis(benzene): Another similar compound with a different bridging group and no chlorine or ethoxy groups.
特性
CAS番号 |
138249-23-7 |
|---|---|
分子式 |
C20H24Cl2O2 |
分子量 |
367.3 g/mol |
IUPAC名 |
2-chloro-4-[1-(3-chloro-4-ethoxyphenyl)-2-methylpropyl]-1-ethoxybenzene |
InChI |
InChI=1S/C20H24Cl2O2/c1-5-23-18-9-7-14(11-16(18)21)20(13(3)4)15-8-10-19(24-6-2)17(22)12-15/h7-13,20H,5-6H2,1-4H3 |
InChIキー |
GQKBEGZQRDLBCT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OCC)Cl)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


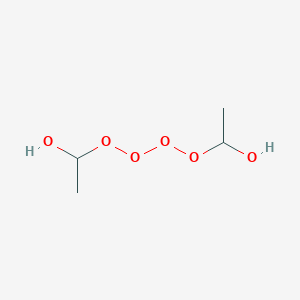
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
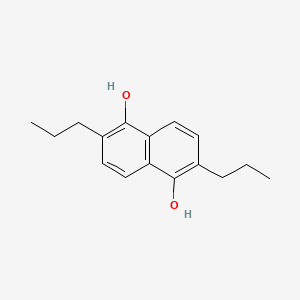
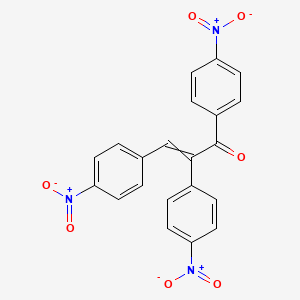
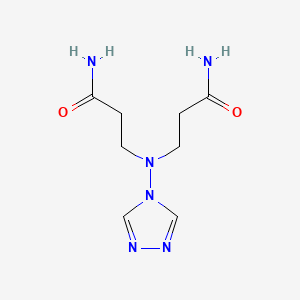
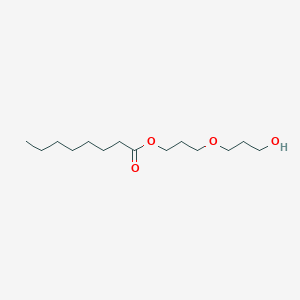
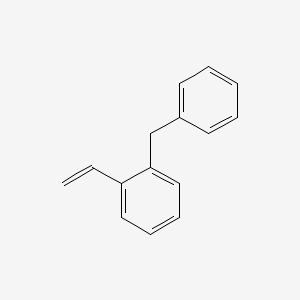
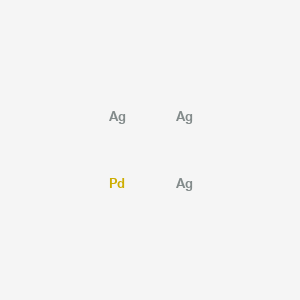
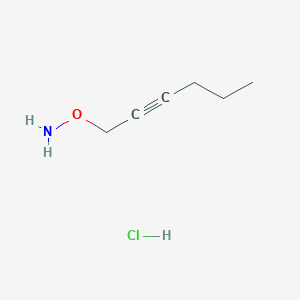
![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)

